molecular formula C7H8ClN3 B1458231 2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetonitrile CAS No. 1599242-32-6

2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetonitrile

Cat. No. B1458231
M. Wt: 169.61 g/mol
InChI Key: YFBJZYXHGQPZRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetonitrile” is a chemical compound with the molecular formula C7H8ClN3. It has a molecular weight of 169.61 . Pyrazoles, such as this compound, are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Molecular Structure Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity. This can impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .


Chemical Reactions Analysis

Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole derivatives, including compounds like 2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetonitrile, have been recognized for their potent antileishmanial and antimalarial activities. Research has shown that these compounds can be synthesized and their structures verified through techniques such as elemental microanalysis, FTIR, and NMR . They have been evaluated against clinical isolates of Leishmania aethiopica and in vivo against Plasmodium berghei infected mice, showing significant potential as pharmacophores for the development of new treatments for these diseases .

Pharmacological Effects

The pyrazole nucleus is a prominent feature in medicinal chemistry due to its wide range of pharmacological effects. It has been associated with properties such as antibacterial , anti-inflammatory , anti-cancer , analgesic , anticonvulsant , anthelmintic , antioxidant , and herbicidal activities. This makes it a valuable scaffold for drug discovery and the development of new therapeutic agents .

Molecular Docking Studies

Molecular docking studies of pyrazole derivatives have justified their biological activity by revealing how these compounds interact with specific proteins or enzymes. This is crucial for understanding their mechanism of action and for designing more effective drugs .

Synthesis Techniques

Various synthesis techniques have been developed for pyrazole derivatives, including multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems. These methods allow for the efficient and versatile production of pyrazole compounds for research and industrial applications .

Future Directions

Pyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines . Therefore, future research could focus on exploring the potential of “2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetonitrile” in the synthesis of these and other heterocyclic systems.

properties

IUPAC Name

2-(5-chloro-1,3-dimethylpyrazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c1-5-6(3-4-9)7(8)11(2)10-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBJZYXHGQPZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CC#N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetonitrile
Reactant of Route 4
2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.